Cas no 53772-83-1 (Zuclopenthixol)

Zuclopenthixol 化学的及び物理的性質
名前と識別子
-
- Zuclopenthixol
- Zuclopenthixol [INN:BAN]
- (Z)-4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol
- Clopentixol cis-(Z)-
- UNII-47ISU063SG
- Zuclopenthixolum
- Zuclopenthixolum [Latin]
- Zuclopentixol
- Zuclopentixol [Spanish]
- (Z)-4-[3-(2-Chlorothioxanthen-9-ylidene)propyl]-1-piperazineethanol
- 1-Piperazineethanol, 4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-, (Z)-
- ZUCLOPENTHIXOL [WHO-DD]
- Prestwick2_000998
- AS-82959
- Sordinol
- cis(Z)-cloflupentixol
- MLS002154089
- 2-{4-[3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol
- AKOS015856353
- Zuclopenthixol (1.0 mg/mL In Methanol)
- NCGC00179306-01
- DTXSID3048233
- CS-0017495
- CHEBI:51364
- D02613
- BPBio1_001205
- NSC329015
- BDBM79209
- EINECS 258-758-5
- AB00514719
- DB01624
- cis-Clopenthixol
- D03556
- cid_25102584
- 4-[3-[(9Z)-2-Chloro-9H-thioxanthene-9-ylidene]propyl]-1-piperazineethanol
- ZUCLOPENTHIXOL [INN]
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride
- Prestwick3_000998
- Clopenthixol (USAN)
- Q228143
- BRD-K28761384-003-03-6
- 4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol
- Zuclopenthixol hydrochloride
- SCHEMBL149463
- Clopenthixol cis(z)-form
- BRD-K00198051-003-01-9
- DB13841
- CHEBI:59115
- (Z)-Clopenthixol
- EN300-21702641
- PDSP2_001106
- CLOPENTHIXOL CIS(Z)-FORM [MI]
- Cisordinol
- CHEMBL53904
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazino]ethanol;hydrochloride
- 2-{4-[(3Z)-3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol
- Clopixol
- Acuphase
- PDSP1_001122
- GTPL7559
- 2-[4-[(3Z)-3-(2-chloro-9-thioxanthenylidene)propyl]-1-piperazinyl]ethanol;hydrochloride
- Zuclopenthixol (INN)
- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol
- 2-{4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethan-1-ol
- CLOPENTHIXOL
- Clopixol (TN)
- 1-Piperazineethanol, 4-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-
- 53772-83-1
- AC-32939
- NSC 64087
- Clopenthixolum
- ZUCLOPENTHIXOL [MART.]
- NCGC00179306-04
- PS23 - Zuclopenthixol
- 4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol
- 2-[4-[(3Z)-3-(2-chloranylthioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride
- 982-24-1
- BSPBio_001095
- NS00005357
- HY-A0163
- SMR001233397
- 2-(4-{3-[(9Z)-2-CHLORO-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL
- 47ISU063SG
- alpha Clopenthixol
- NSC169185
- DTXCID4028208
- ZUCLOPENTHIXOL (MART.)
- 2-(4-((3Z)-3-(2-chloro-10H-dibenzo(b,e)thiopyran-10-ylidene)propyl)piperazin-1-yl)ethanol
- DA-79148
- BRD-K28761384-300-01-0
- 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- 2-(4-(3-((9Z)-2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol
- alpha-Clopenthixol
- 2-(4-((3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol
- WFPIAZLQTJBIFN-DVZOWYKESA-N
- zuclopentixolo
- N05AF05
- Zuclopenthixolum (Latin)
- G12762
-
- MDL: MFCD00867744
- インチ: InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-
- InChIKey: WFPIAZLQTJBIFN-DVZOWYKESA-N
- ほほえんだ: OCCN1CCN(CC/C=C2C3=C(SC4=C\2C=CC=C4)C=CC(Cl)=C3)CC1
計算された属性
- せいみつぶんしりょう: 400.13785
- どういたいしつりょう: 400.137612
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 509
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 52
じっけんとくせい
- 密度みつど: 1.289
- ゆうかいてん: 56-60°C
- ふってん: 577.4°Cat760mmHg
- フラッシュポイント: 303°C
- 屈折率: 1.675
- PSA: 26.71
- LogP: 4.11210
Zuclopenthixol セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Zuclopenthixol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Z701485-5mg |
Zuclopenthixol |
53772-83-1 | 5mg |
$ 81.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-10 mg |
Zuclopenthixol |
53772-83-1 | 99.82% | 10mg |
¥148.00 | 2022-04-26 | |
MedChemExpress | HY-A0163-50mg |
Zuclopenthixol |
53772-83-1 | 98.08% | 50mg |
¥500 | 2024-04-18 | |
TRC | Z701485-10mg |
Zuclopenthixol |
53772-83-1 | 10mg |
$ 1028.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-250mg |
Zuclopenthixol |
53772-83-1 | 98% | 250mg |
¥1636.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-100 mg |
Zuclopenthixol |
53772-83-1 | 99.82% | 100MG |
¥821.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z303928-50mg |
Zuclopenthixol |
53772-83-1 | 98% | 50mg |
¥446.90 | 2023-08-31 | |
Chemenu | CM169166-250mg |
(Z)-2-(4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol |
53772-83-1 | 97% | 250mg |
$182 | 2023-01-04 | |
Aaron | AR00DFWL-250mg |
Zuclopenthixol |
53772-83-1 | 98% | 250mg |
$243.00 | 2025-01-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-500mg |
Zuclopenthixol |
53772-83-1 | 98% | 500mg |
¥3007.00 | 2022-04-26 |
Zuclopenthixol 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Zuclopenthixolに関する追加情報
Zuclopenthixol (CAS No. 53772-83-1): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Zuclopenthixol (CAS No. 53772-83-1) is a well-known antipsychotic medication belonging to the thioxanthene class. This compound is widely recognized for its therapeutic effects in managing psychiatric disorders, particularly schizophrenia and other psychotic conditions. The Zuclopenthixol molecule exhibits a unique stereochemistry, contributing to its pharmacological profile. In recent years, the demand for Zuclopenthixol-based treatments has increased due to growing awareness of mental health issues and the need for effective antipsychotic solutions.
The chemical structure of Zuclopenthixol features a thioxanthene backbone with a piperazinyl side chain, which enhances its binding affinity to dopamine receptors. This structural characteristic makes it a potent dopamine D2 receptor antagonist, a key mechanism in its antipsychotic action. Researchers have extensively studied Zuclopenthixol hydrochloride, the salt form commonly used in pharmaceutical preparations, for its stability and bioavailability. The compound's pharmacokinetic properties show good absorption and distribution, making it suitable for various administration forms, including oral and depot injections.
In clinical practice, Zuclopenthixol acetate and Zuclopenthixol decanoate are two important formulations that have revolutionized long-term treatment approaches. The acetate form provides rapid onset of action, while the decanoate version offers sustained release, reducing dosing frequency. These Zuclopenthixol formulations address one of the major challenges in psychiatric treatment - patient compliance. With mental health becoming a global priority, the development of Zuclopenthixol-based therapies continues to attract significant research interest and investment.
The therapeutic applications of Zuclopenthixol extend beyond schizophrenia management. Clinical studies have demonstrated its efficacy in treating acute psychotic episodes, manic phases of bipolar disorder, and certain behavioral disturbances in dementia patients (with proper precautions). The Zuclopenthixol mechanism of action involves not only dopamine receptor blockade but also effects on other neurotransmitter systems, contributing to its broad-spectrum antipsychotic properties. This multifaceted activity makes it a valuable tool in neuropsychopharmacology.
Recent advancements in Zuclopenthixol research have focused on optimizing its therapeutic index and minimizing side effects. Common adverse effects like extrapyramidal symptoms and sedation remain challenges, prompting investigations into Zuclopenthixol derivatives with improved safety profiles. The pharmaceutical industry continues to explore novel delivery systems for Zuclopenthixol administration, including transdermal patches and nanoparticle formulations, which could enhance patient adherence and treatment outcomes.
The global market for Zuclopenthixol products has shown steady growth, driven by increasing mental health awareness and the rising prevalence of psychiatric disorders. Market analysts project continued expansion, particularly in developing regions where mental healthcare infrastructure is improving. Generic versions of Zuclopenthixol medications have become more prevalent, improving accessibility while maintaining therapeutic standards. This market trend aligns with the World Health Organization's emphasis on making essential psychotropic medications more widely available.
From a chemical perspective, Zuclopenthixol synthesis involves several sophisticated steps to achieve the desired stereochemical purity. The manufacturing process requires strict quality control to ensure the consistency of Zuclopenthixol preparations. Analytical methods for Zuclopenthixol quantification, including HPLC and mass spectrometry techniques, have been refined to meet stringent regulatory requirements. These technological advancements contribute to the reliability of Zuclopenthixol-based pharmaceuticals in clinical settings.
Patient education about Zuclopenthixol therapy has become increasingly important in mental health management. Healthcare providers emphasize the need for proper Zuclopenthixol dosage adjustment and monitoring to maximize benefits while minimizing risks. Digital health platforms now offer resources about Zuclopenthixol side effects management and treatment expectations, empowering patients to participate actively in their care. This patient-centered approach represents a significant shift in psychiatric treatment paradigms.
Future directions in Zuclopenthixol development include personalized medicine approaches, where genetic testing might guide Zuclopenthixol prescription decisions. Researchers are also investigating potential applications of Zuclopenthixol analogs in other neurological conditions. The compound's unique pharmacological profile continues to inspire innovation in psychopharmacology, ensuring its relevance in evolving mental healthcare systems worldwide.
53772-83-1 (Zuclopenthixol) 関連製品
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)
- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)
- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)
- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
